Cas no 26663-42-3 (2-(1H-Indazol-3-yl)acetic acid)
2-(1H-Indazol-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1H-Indazol-3-yl)acetic acid
- 1H-indazol-3-ylacetic acid(SALTDATA: FREE)
- 3-indazoleacetic acid
- 1H-indazol-3-ylacetic acid
- 1H-Indazole-3-acetic acid
- 2-(2H-indazol-3-yl)acetic acid
- 3-Indazyl-essigsaeure
- indazol-3-acetic acid
- (1H-INDAZOL-3-YL)-ACETIC ACID
- 1H-Indazole-3-aceticacid
- JEEDFPVACIKHEU-UHFFFAOYSA-N
- PubChem11857
- azaindol-3-ylacetic acid
- (2H-Indazol-3-yl)acetic acid
- SBB018896
- AB43858
- ST2416000
- AB1008873
- AB0038764
- Y6151
- A5256
- AC-17819
- J-505350
- 2-(1H-Indazol-3-yl)aceticacid
- (1H-INDAZOL-3-YL)-ACETICACID
- 26663-42-3
- FS-3652
- SY042874
- EN300-52202
- FT-0604103
- Z335442472
- AKOS000264025
- MFCD08236726
- SCHEMBL462088
- DTXSID50499521
- CS-0043717
-
- MDL: MFCD08236726
- Inchi: 1S/C9H8N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)(H,12,13)
- InChI Key: JEEDFPVACIKHEU-UHFFFAOYSA-N
- SMILES: OC(CC1=C2C=CC=CC2=NN1)=O
Computed Properties
- Exact Mass: 176.05900
- Monoisotopic Mass: 176.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.1
- Topological Polar Surface Area: 66
Experimental Properties
- Density: 1.437
- Boiling Point: 434.3°Cat760mmHg
- Flash Point: 216.5°C
- Refractive Index: 1.707
- PSA: 65.98000
- LogP: 1.19000
2-(1H-Indazol-3-yl)acetic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1H-Indazol-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H843350-100mg |
2-(1H-Indazol-3-yl)acetic acid |
26663-42-3 | 95% | 100mg |
520.20 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LT111-100mg |
2-(1H-Indazol-3-yl)acetic acid |
26663-42-3 | 97% | 100mg |
413CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LT111-1g |
2-(1H-Indazol-3-yl)acetic acid |
26663-42-3 | 97% | 1g |
1746.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LT111-250mg |
2-(1H-Indazol-3-yl)acetic acid |
26663-42-3 | 97% | 250mg |
867CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LT111-5g |
2-(1H-Indazol-3-yl)acetic acid |
26663-42-3 | 97% | 5g |
6981CNY | 2021-05-08 | |
| Fluorochem | 224628-250mg |
2-(1H-Indazol-3-yl)acetic acid |
26663-42-3 | 95% | 250mg |
£92.00 | 2022-02-28 | |
| Fluorochem | 224628-1g |
2-(1H-Indazol-3-yl)acetic acid |
26663-42-3 | 95% | 1g |
£230.00 | 2022-02-28 | |
| Fluorochem | 224628-5g |
2-(1H-Indazol-3-yl)acetic acid |
26663-42-3 | 95% | 5g |
£688.00 | 2022-02-28 | |
| Fluorochem | 224628-10g |
2-(1H-Indazol-3-yl)acetic acid |
26663-42-3 | 95% | 10g |
£1105.00 | 2022-02-28 | |
| TRC | I628265-25mg |
2-(1H-Indazol-3-yl)acetic acid |
26663-42-3 | 25mg |
$ 50.00 | 2022-06-04 |
2-(1H-Indazol-3-yl)acetic acid Suppliers
2-(1H-Indazol-3-yl)acetic acid Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 2-(1H-Indazol-3-yl)acetic acid
Recent Advances in the Study of 2-(1H-Indazol-3-yl)acetic Acid (CAS: 26663-42-3) in Chemical Biology and Pharmaceutical Research
2-(1H-Indazol-3-yl)acetic acid (CAS: 26663-42-3) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This indazole derivative serves as a key scaffold in the development of small-molecule inhibitors targeting various enzymes and receptors implicated in diseases such as cancer, inflammation, and metabolic disorders. The compound's unique structural features, including the acetic acid moiety and the indazole ring, enable it to interact with a wide range of biological targets, making it a valuable tool in chemical biology and pharmaceutical research.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 2-(1H-Indazol-3-yl)acetic acid. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against protein kinases involved in cancer cell proliferation. The researchers employed a combination of X-ray crystallography and molecular docking to reveal the precise binding interactions between the compound and the kinase active site, providing valuable insights for the design of more selective and efficacious kinase inhibitors.
In addition to its kinase inhibitory properties, 2-(1H-Indazol-3-yl)acetic acid has shown promise as a modulator of inflammatory pathways. A recent preclinical study highlighted its ability to suppress the production of pro-inflammatory cytokines by targeting the NF-κB signaling pathway. This finding suggests potential therapeutic applications for the compound in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further optimization of the compound's pharmacokinetic properties is currently underway to enhance its bioavailability and in vivo efficacy.
The synthetic routes for 2-(1H-Indazol-3-yl)acetic acid have also been refined in recent years, with several research groups reporting improved yields and purity through novel catalytic methods. A 2022 publication in Organic Process Research & Development described a scalable, environmentally friendly synthesis of the compound using palladium-catalyzed C-H activation, which significantly reduces the use of hazardous reagents and solvents. These advancements in synthetic methodology are expected to facilitate the large-scale production of 2-(1H-Indazol-3-yl)acetic acid for both research and potential clinical applications.
Looking ahead, the exploration of 2-(1H-Indazol-3-yl)acetic acid derivatives continues to be a vibrant area of research. Structure-activity relationship (SAR) studies are being conducted to identify analogs with enhanced potency, selectivity, and drug-like properties. Computational approaches, such as machine learning and molecular dynamics simulations, are increasingly being employed to predict the biological activities of these derivatives and guide their rational design. As our understanding of the compound's pharmacological profile deepens, it is anticipated that 2-(1H-Indazol-3-yl)acetic acid will play an increasingly important role in the development of next-generation therapeutics.
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